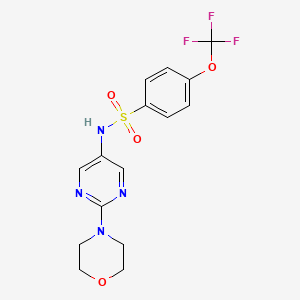
N-(2-morpholinopyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-morpholinopyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C15H15F3N4O4S and its molecular weight is 404.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-morpholinopyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structural configuration that may influence its interactions with biological targets, making it a candidate for further research in therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H20F3N3O3S
- Molecular Weight : 405.43 g/mol
The presence of the morpholinopyrimidine moiety and the trifluoromethoxy group are significant, as these features may contribute to the compound's biological activity.
The biological activity of this compound is hypothesized to involve the inhibition of specific enzymes or receptors. Sulfonamides are known to mimic natural substrates, leading to competitive inhibition of enzyme activity. This mechanism can disrupt crucial biochemical pathways, which may result in therapeutic effects against various diseases.
Anticancer Activity
Recent studies have evaluated the anticancer potential of compounds similar to this compound. For instance, a series of benzenesulfonamide derivatives were synthesized and tested against breast cancer cells, skin cancer cells, and neuroblastoma cells. The results indicated that certain derivatives exhibited moderate to significant cytotoxicity, with IC50 values comparable to established chemotherapeutics like Doxorubicin .
| Compound | IC50 (Breast Cancer) | IC50 (Skin Cancer) | IC50 (Neuroblastoma) |
|---|---|---|---|
| Doxorubicin | 82.53 µM | 88.32 µM | 73.72 µM |
| Compound X (similar structure) | 64.41 µM | 75.05 µM | 30.71 µM |
This table illustrates the potential efficacy of structurally related compounds and suggests that this compound may also demonstrate anticancer properties.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets, including kinases involved in cancer progression. These studies suggest that the compound can effectively bind to active sites, potentially inhibiting their function and leading to reduced cell proliferation in cancer models .
Case Studies and Research Findings
Several case studies have highlighted the biological effects of compounds within the same chemical class:
- PLK4 Inhibitors : Research into Polo-like kinase 4 (PLK4) inhibitors has shown that compounds similar to this compound can effectively inhibit centrosome duplication in cancer cells, leading to enhanced apoptosis and reduced tumor growth .
- Antiparasitic Activity : A study explored the efficacy of various sulfonamide derivatives against Trypanosoma cruzi, indicating that structural modifications could enhance biological activity against parasitic infections .
Eigenschaften
IUPAC Name |
N-(2-morpholin-4-ylpyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O4S/c16-15(17,18)26-12-1-3-13(4-2-12)27(23,24)21-11-9-19-14(20-10-11)22-5-7-25-8-6-22/h1-4,9-10,21H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMULAUJBLNLFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














